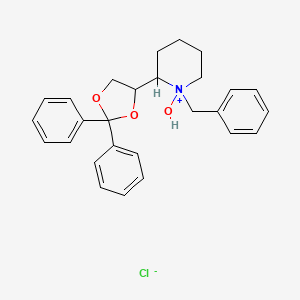

1-Benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium chloride

Description

Properties

CAS No. |

66859-42-5 |

|---|---|

Molecular Formula |

C27H30ClNO3 |

Molecular Weight |

452.0 g/mol |

IUPAC Name |

1-benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium;chloride |

InChI |

InChI=1S/C27H30NO3.ClH/c29-28(20-22-12-4-1-5-13-22)19-11-10-18-25(28)26-21-30-27(31-26,23-14-6-2-7-15-23)24-16-8-3-9-17-24;/h1-9,12-17,25-26,29H,10-11,18-21H2;1H/q+1;/p-1 |

InChI Key |

YGGAFIXGHSUQBZ-UHFFFAOYSA-M |

Canonical SMILES |

C1CC[N+](C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)(CC5=CC=CC=C5)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,2-Diphenyl-1,3-dioxolane Intermediate

- The dioxolane ring is typically formed by acid-catalyzed condensation of benzophenone with ethylene glycol.

- Optimal yields are achieved using p-toluenesulfonic acid as catalyst under reflux in toluene with azeotropic removal of water.

- Purification by recrystallization or column chromatography yields pure 2,2-diphenyl-1,3-dioxolane.

Synthesis of 4-Benzylpiperidine Intermediate

- Benzylation of piperidine is commonly performed using benzyl chloride or benzyl bromide under basic conditions (e.g., potassium carbonate).

- Alternatively, reductive amination of 4-piperidone with benzylamine followed by reduction can be used.

- Palladium-catalyzed hydrogenation may be employed for selective reductions in the intermediate steps.

Coupling and Hydroxylation

- The coupling between the piperidine intermediate and the dioxolane moiety involves nucleophilic attack at the appropriate electrophilic center, often facilitated by base or Lewis acid catalysts.

- Hydroxylation at the 1-position is achieved through mild oxidation, for example with osmium tetroxide or using hydroboration-oxidation sequences, preserving the integrity of the sensitive dioxolane ring.

- Reaction conditions are carefully controlled to avoid ring opening or decomposition.

Formation of Piperidinium Chloride Salt

- The free base is converted to the chloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- The salt is isolated by precipitation or crystallization, yielding a stable, crystalline compound suitable for further use.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions/Values | Impact on Yield/Purity |

|---|---|---|

| Catalyst for dioxolane ring | p-Toluenesulfonic acid, 0.1 eq., reflux in toluene | High yield (~85-90%), high purity |

| Benzylation reagent | Benzyl chloride, K2CO3, DMF solvent | Efficient benzylation, minimal side reactions |

| Coupling reaction temperature | 25-60 °C | Controls stereochemistry, avoids decomposition |

| Hydroxylation agent | Osmium tetroxide or hydroboration-oxidation | Selective hydroxylation, preserves ring |

| Salt formation solvent | Ethanol or ethyl acetate with HCl | High crystallinity and stability |

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium chloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the dioxolane ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium chloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Dexoxadrol (CAS 4741-41-7)

- Structure : (2S)-2-[(4S)-2,2-Diphenyl-1,3-dioxolan-4-yl]piperidine .

- Key Differences : Lacks the benzyl and hydroxyl groups present in the target compound.

- Molecular Formula: C20H23NO2 (MW 309.4 g/mol vs. target compound’s higher MW due to additional substituents).

- Pharmacology : Acts as an NMDA receptor antagonist .

- Physical Properties : Density 1.13 g/cm³, boiling point 441.9°C .

Dioxadrol Hydrochloride (Synonyms: LEVOSAN, U-22,304A)

- Structure : 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine hydrochloride .

- Key Differences : Absence of benzyl and hydroxyl groups; simpler piperidine-dioxolane structure.

- Toxicity : Oral LD50 in rats = 310 mg/kg; mice = 230 mg/kg .

- Applications : Historical use as a psychostimulant or analgesic, though toxicity limits utility .

(+)-2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine (CAS 3544-46-5)

- Structure : Piperidine linked to a diphenyl-dioxolane group .

- Key Differences: No quaternary ammonium or benzyl/hydroxyl substitutions.

- Pharmacology : Analgesic and CNS stimulant .

1-Benzyl-1,2-dihydropyridin-2-imine Hydrochloride (CAS 83441-26-3)

Structural Modifications and Pharmacological Implications

- Polar Interactions : The hydroxyl group and chloride ion may increase solubility and hydrogen-bonding capacity, influencing receptor binding and metabolic stability.

- Toxicity Profile : The absence of toxicity data for the target compound contrasts with Dioxadrol HCl’s moderate toxicity, suggesting structural modifications (e.g., hydroxylation) could mitigate adverse effects .

Physical and Chemical Properties

- Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on similar compounds), higher than Dexoxadrol (309.4 g/mol) and Dioxadrol HCl (~340 g/mol).

- Solubility: Chloride counterion improves water solubility relative to non-ionic analogues.

- Stability : The 1,3-dioxolane ring may confer resistance to enzymatic degradation compared to ester or amide-containing drugs.

Biological Activity

1-Benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium chloride (referred to as Compound A) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of Compound A, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a piperidine ring substituted with a benzyl group and a dioxolane moiety. Its molecular formula is with a molecular weight of approximately 373.87 g/mol. The dioxolane structure contributes to the compound's stability and reactivity in biological systems.

Pharmacological Effects

Research has indicated that Compound A exhibits several pharmacological activities:

- Antimicrobial Activity : Studies have shown that Compound A possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. In vitro assays revealed that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Preliminary studies indicate that Compound A may have neuroprotective properties. It has been shown to inhibit neuronal apoptosis in cell culture models, suggesting potential benefits in neurodegenerative conditions.

The mechanisms underlying the biological activities of Compound A are not fully elucidated but may involve:

- Modulation of Enzymatic Activity : Compound A appears to influence the activity of certain enzymes involved in oxidative stress pathways, enhancing cellular defense mechanisms.

- Interaction with Cell Signaling Pathways : There is evidence suggesting that Compound A may interact with key signaling pathways related to inflammation and apoptosis, thereby exerting its therapeutic effects.

Case Studies

Several case studies have been conducted to explore the efficacy of Compound A in various biological contexts:

-

Antibacterial Efficacy Study :

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : Compound A showed zones of inhibition comparable to standard antibiotics, indicating promising antibacterial properties.

-

Neuroprotection in Parkinson's Disease Model :

- Objective : To assess the neuroprotective effects in a rodent model of Parkinson's disease.

- Methodology : Behavioral tests and histopathological analysis were conducted post-treatment.

- Results : Treated animals exhibited improved motor function and reduced neuronal loss compared to controls.

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-2-(2,2-diphenyl-1,3-dioxolan-4-yl)-1-hydroxypiperidin-1-ium chloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves benzylation of a piperidine precursor under basic conditions. For example, benzyl chloride can react with a hydroxyl-containing intermediate in the presence of triethylamine (EtN) in toluene at room temperature, achieving >90% yield . Optimization includes solvent selection (e.g., toluene for stability), temperature control, and stoichiometric adjustments. Purification via column chromatography or recrystallization is critical to isolate the quaternary ammonium salt.

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation. For refinement, use SHELXL (part of the SHELX suite), which is widely validated for small-molecule structures . Key parameters include hydrogen atom placement (riding model) and thermal displacement factor adjustments. Validate the final structure using R-factors and residual electron density maps.

Q. What analytical techniques are suitable for purity assessment and structural confirmation?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .

- NMR : H and C NMR can confirm the benzyl, dioxolane, and piperidinium moieties. Compare chemical shifts with analogous compounds (e.g., diphenyl-dioxolane derivatives in PubChem data) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved for this compound?

- Methodology : Cross-validate using complementary techniques:

- If NMR suggests conformational flexibility (e.g., rotamers), use variable-temperature NMR or DFT calculations to model dynamic behavior.

- Compare SCXRD bond lengths/angles with computational models (e.g., Gaussian or ORCA). Discrepancies in hydrogen bonding may require neutron diffraction studies .

- For unresolved electron density regions, consider twinning or disorder modeling in SHELXL .

Q. What strategies are effective for improving the compound’s stability during in vitro biological assays?

- Methodology :

- pH Control : Maintain physiological pH (7.4) to prevent hydrolysis of the dioxolane ring. Buffers like PBS or HEPES are recommended.

- Light/Temperature : Store solutions in amber vials at −20°C to mitigate photodegradation and thermal decomposition.

- Co-solvents : Use DMSO or cyclodextrins to enhance solubility without destabilizing the piperidinium moiety .

Q. How can the biological activity of this compound be systematically evaluated, and what are common pitfalls in assay design?

- Methodology :

- Target Selection : Prioritize receptors with homology to known piperidinium targets (e.g., acetylcholine or serotonin receptors).

- In Vitro Assays : Use fluorescence-based calcium flux or electrophysiology for ion channel modulation. Include positive controls (e.g., fexofenadine derivatives for antihistamine activity) .

- Pitfalls : Avoid overinterpreting off-target effects; employ counter-screening against unrelated targets. Normalize activity to cell viability (MTT assay) to exclude cytotoxicity .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodology :

- ADME Prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Compare with structurally similar compounds (e.g., 4-methylpiperidine derivatives) .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins. Focus on the dioxolane ring’s role in binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.